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molecular formula C6H15Cl2N B8286623 1-Chloro-2-dimethylamino-2-methylpropane hydrochloride

1-Chloro-2-dimethylamino-2-methylpropane hydrochloride

Cat. No. B8286623
M. Wt: 172.09 g/mol
InChI Key: XNGJEHMQLGWOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435405

Procedure details

3-Phenylquinolin-2-thione (1.4 g.) was added to a suspension of sodium hydride (0.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (10 ml.) at 0°-5°. When all the hydrogen had evolved, a slurry of 1-chloro-2-dimethylamino-2-methylpropane hydrochloride (1.1 g.) in dimethylformamide (10 ml.) was added and the mixture was stirred at ambient temperature for 20 hr. The mixture was then poured into ice-water (100 ml.) and extracted with ethyl acetate (3×30 ml.). The ethyl acetate extract was washed with brine (30 ml.) and then dried (MgSO4). The solvent was evaporated and the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate obtained with 10% v/v methylene dichloride in petroleum ether was evaporated, the residual oil was dissolved in diethyl ether (20 ml.), and ethereal hydrogen chloride was added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from ethyl acetate to give 2-(2-dimethylamino-2-methylpropylthio)-3-phenylquinoline hydrochloride, m.p. 199°-201°.
Name
3-Phenylquinolin-2-thione
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=[S:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[H][H].Cl.[Cl:23][CH2:24][C:25]([N:28]([CH3:30])[CH3:29])([CH3:27])[CH3:26]>CN(C)C=O>[ClH:23].[CH3:29][N:28]([CH3:30])[C:25]([CH3:27])([CH3:26])[CH2:24][S:17][C:8]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
3-Phenylquinolin-2-thione
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(NC2=CC=CC=C2C1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.ClCC(C)(C)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°-5°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with brine (30 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III)
WASH
Type
WASH
Details
eluted
TEMPERATURE
Type
TEMPERATURE
Details
with increasing concentrations of methylene dichloride in petroleum ether
CUSTOM
Type
CUSTOM
Details
The eluate obtained with 10% v/v methylene dichloride in petroleum ether
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in diethyl ether (20 ml.)
ADDITION
Type
ADDITION
Details
ethereal hydrogen chloride was added until precipitation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CN(C(CSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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